molecular formula C13H10N2O2S B1351699 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one CAS No. 422272-41-1

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one

Cat. No. B1351699
CAS RN: 422272-41-1
M. Wt: 258.3 g/mol
InChI Key: HHFRNYRXZPSKKF-UHFFFAOYSA-N
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Description

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2S and a molecular weight of 258.3 .


Molecular Structure Analysis

The molecular structure of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one consists of a chromen-2-one group attached to a 2-amino-5-methyl-thiazol-4-yl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.


Physical And Chemical Properties Analysis

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one has a molecular weight of 258.3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability may depend on factors like purity and storage conditions.

Scientific Research Applications

Synthetic Protocols and Chemical Properties

Research on compounds structurally related to 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one, such as 6$H$-benzo[$c$]chromen-6-ones, highlights the importance of synthetic protocols for creating these compounds due to their significant pharmacological relevance. Natural sources provide these compounds in limited quantities, necessitating synthetic methods for their production. Various synthetic procedures have been reviewed, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, among others. These methods underline the chemical flexibility and potential utility of chromen-2-one derivatives in medicinal chemistry and drug development (Mazimba, 2016).

Biological Activities and Pharmacological Potential

The review on quinazoline-4(3H)-ones and their derivatives, which share structural similarities with 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one, emphasizes their extensive study in various specific biological activities. The stability of the quinazolinone nucleus has inspired the development of bioactive moieties to create potential medicinal agents, showing activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of related compounds in antibiotic resistance and other medicinal applications (Tiwary et al., 2016).

Antioxidant and Anti-inflammatory Properties

Research into coumarins, which share the chromen-2-one core with 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one, highlights their broad range of biological properties including antioxidant and anti-inflammatory activities. The 2H-chromen-2-one core contributes to these activities through hydrophobic interactions, hydrogen bonding, and radical delocalization, suggesting that structurally similar compounds might also exhibit beneficial antioxidant properties (Torres et al., 2014).

properties

IUPAC Name

3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFRNYRXZPSKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one

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